molecular formula C21H22N4O4S B2953619 5-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1234882-31-5

5-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2953619
CAS No.: 1234882-31-5
M. Wt: 426.49
InChI Key: ZNJXNDYAGWFMGM-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound featuring a central isoxazole core substituted at position 5 with a furan-2-yl group and at position 3 with a carboxamide linker. The carboxamide nitrogen is further connected to a piperidin-4-ylmethyl group, which is functionalized with a 2-(methylthio)nicotinoyl moiety. The methylthio (SMe) group may enhance lipophilicity, while the piperidine ring could improve bioavailability through salt formation or conformational flexibility .

Properties

IUPAC Name

5-(furan-2-yl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-30-20-15(4-2-8-22-20)21(27)25-9-6-14(7-10-25)13-23-19(26)16-12-18(29-24-16)17-5-3-11-28-17/h2-5,8,11-12,14H,6-7,9-10,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJXNDYAGWFMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the furan and isoxazole rings, followed by the introduction of the piperidine ring and the nicotinoyl group. Common reagents used in these reactions include:

    Furan derivatives: Starting materials for the furan ring.

    Isoxazole derivatives: Starting materials for the isoxazole ring.

    Piperidine derivatives: Starting materials for the piperidine ring.

    Nicotinoyl chloride: Used to introduce the nicotinoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and isoxazole rings can be oxidized under specific conditions.

    Reduction: The nitro group in the nicotinoyl moiety can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or palladium on carbon.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the nitro group may yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor binding: The compound may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Physicochemical Properties

Property Target Compound 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
Molecular Weight ~484.56 g/mol (estimated) 223.25 g/mol
Polar Groups Carboxamide, furan oxygen, piperidine N, SMe Carboxamide, thiazole N/S
Lipophilicity (LogP) Higher (due to SMe, furan, and bulky piperidinylmethyl-nicotinoyl substituents) Lower (compact thiazole and methyl groups)
Solubility Likely poor in water; improved in DMSO or lipids Moderate (smaller size, fewer hydrophobic groups)

Structural Flexibility

  • In contrast, the analog’s rigid thiazole and isoxazole rings restrict motion, favoring pre-organized conformations .

Biological Activity

The compound 5-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a furan ring, isoxazole moiety, and a piperidine derivative with a methylthio group. Its molecular formula is C15H19N3O3SC_{15}H_{19}N_{3}O_{3}S, and it has specific physicochemical properties that influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to or derived from the target molecule. For instance, pyridine derivatives have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 μg/mL for different compounds .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Strains
Pyridine Derivative A31.25 - 62.5S. aureus, E. faecalis
Pyridine Derivative B0.25 - 2Candida species
Target CompoundTBDTBD

Anticancer Activity

The anticancer potential of similar carboxamide derivatives has been investigated in various studies. For example, some benzamide derivatives exhibited IC50 values as low as 3.0 µM against A549 lung cancer cells, indicating significant antiproliferative effects . The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance the efficacy of these compounds.

Table 2: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Benzamide Derivative A5.85MCF-7
Benzamide Derivative B4.53A549
Target CompoundTBDTBD

The biological activity of the target compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. For instance, compounds containing isoxazole rings have been noted for their ability to inhibit certain kinases, which are critical in cancer cell proliferation .

Case Studies

Several case studies have documented the synthesis and evaluation of compounds related to the target structure:

  • Study on Isoxazole Derivatives : A study synthesized various isoxazole derivatives and evaluated their inhibitory effects on FLT3 kinase, revealing promising results with IC50 values ranging from 106 nM to over 300 nM for different modifications .
  • Antimicrobial Evaluation : Another study focused on pyridine derivatives showed that structural variations significantly impacted their antimicrobial efficacy against a broad spectrum of pathogens .

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